Tert-butyl (3-fluoropropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-fluoropropyl)carbamate is a chemical compound with the molecular formula C8H16FNO2. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which in turn is linked to a 3-fluoropropyl chain .
Mechanism of Action
Mode of Action
This reaction is often used in the protection of amino groups during synthetic processes . The specific interaction of Tert-butyl (3-fluoropropyl)carbamate with its targets and the resulting changes would require further investigation.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (3-fluoropropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 3-fluoropropylamine under basic conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-fluoropropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 3-fluoropropyl chain can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis of this compound.
Trifluoroacetic Acid: Employed for the deprotection of the tert-butyl group.
Nucleophiles: Various nucleophiles can be used for substitution reactions involving the fluorine atom.
Major Products Formed
Amines: Formed through hydrolysis of the carbamate group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl (3-fluoropropyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the 3-fluoropropyl chain.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Methyl carbamate: Features a methyl group in place of the tert-butyl group.
Uniqueness
Tert-butyl (3-fluoropropyl)carbamate is unique due to the presence of the 3-fluoropropyl chain, which imparts distinct reactivity and properties compared to other carbamates. This makes it particularly useful in specific synthetic applications where the fluorine atom’s reactivity is advantageous .
Biological Activity
Tert-butyl (3-fluoropropyl)carbamate is an organic compound belonging to the carbamate class, characterized by its tert-butyl group and a fluorinated propyl chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H16FNO2. The structure features a tert-butyl group that serves as a protecting group for the amine functionality, allowing for further chemical manipulations without affecting the amine. The presence of the fluoropropyl group can influence lipophilicity, hydrogen bonding, and metabolic stability, which are critical for drug development.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. The fluorinated moiety may enhance binding affinity through hydrophobic interactions, while the carbamate group can participate in nucleophilic substitutions.
Case Studies and Experimental Data
- Synthesis and Reactivity : this compound can be synthesized through the reaction of tert-butyl carbamate with suitable fluorinating agents. Studies show that it participates in nucleophilic substitution reactions effectively, leading to high yields of sulfamoyl derivatives when reacted with amines.
-
Biological Testing : While direct studies on this specific compound are sparse, related compounds have been evaluated for their biological activities. For instance:
- A study explored various carbamates' effects on cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity profiles .
- Another investigation into fluorinated compounds indicated improved bioavailability and solubility, which are critical factors for therapeutic efficacy.
Comparative Analysis of Related Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Potential antimicrobial/anticancer | Interaction with enzymes/receptors |
Tert-Butyl Carbamate | Antimicrobial | Nucleophilic substitution |
Fluorinated Carbamates | Enhanced solubility | Improved metabolic stability |
Properties
IUPAC Name |
tert-butyl N-(3-fluoropropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCMDZUAQPMAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178181-51-6 |
Source
|
Record name | tert-Butyl (3-fluoropropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.